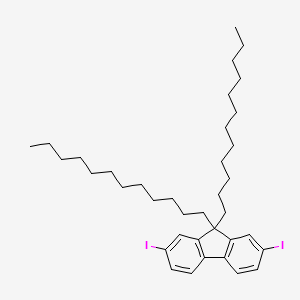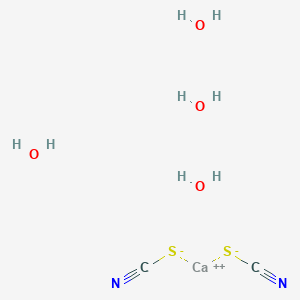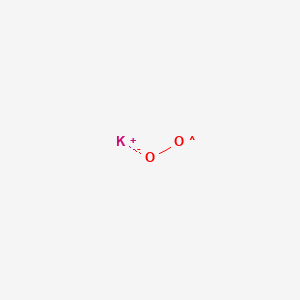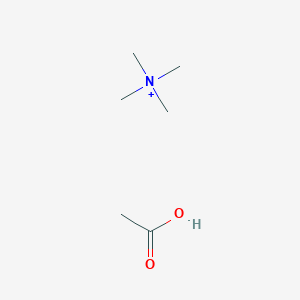
Tetrabutylammonium (meta)periodate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylammonium (meta)periodate is a chemical compound with the molecular formula
(CH3CH2CH2CH2)4N(IO4)
. It is a salt composed of tetrabutylammonium cations and periodate anions. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrabutylammonium (meta)periodate can be synthesized through the reaction of tetrabutylammonium hydroxide with periodic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
-
Preparation of Tetrabutylammonium Hydroxide: : Tetrabutylammonium bromide is reacted with silver oxide in water to produce tetrabutylammonium hydroxide.
(C4H9)4NBr+Ag2O→(C4H9)4NOH+2AgBr
-
Reaction with Periodic Acid: : Tetrabutylammonium hydroxide is then reacted with periodic acid to form this compound.
(C4H9)4NOH+HIO4→(C4H9)4NIO4+H2O
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutylammonium (meta)periodate is primarily known for its role as an oxidizing agent. It can participate in various types of chemical reactions, including:
-
Oxidation Reactions: : It is used to oxidize alcohols to aldehydes or ketones and to oxidize sulfides to sulfoxides or sulfones.
RCH2OH+(C4H9)4NIO4→RCHO+(C4H9)4NIO3+H2O
-
Substitution Reactions: : It can also be involved in substitution reactions where the periodate ion acts as a leaving group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, sulfides, and other organic compounds. The reactions typically occur under mild conditions, often at room temperature and in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Major Products
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, the oxidation of primary alcohols typically yields aldehydes, while the oxidation of sulfides yields sulfoxides or sulfones.
Applications De Recherche Scientifique
Chemistry
In chemistry, tetrabutylammonium (meta)periodate is used as an oxidizing agent in various organic synthesis reactions. It is particularly useful in the selective oxidation of alcohols and sulfides.
Biology
In biological research, this compound is used to study oxidative stress and its effects on biological systems. It can be used to induce oxidative damage in cells and tissues, providing insights into the mechanisms of oxidative stress-related diseases.
Medicine
This compound has potential applications in medicine, particularly in the development of oxidative stress-related therapies. It is also used in the synthesis of pharmaceutical intermediates.
Industry
In industrial applications, this compound is used in the production of fine chemicals and specialty chemicals. It is also used in the synthesis of advanced materials and in environmental remediation processes.
Mécanisme D'action
The mechanism of action of tetrabutylammonium (meta)periodate involves its strong oxidizing properties. The periodate ion (
IO4−
) can accept electrons from other molecules, leading to the oxidation of those molecules. This process often involves the formation of intermediate species, such as periodate esters, which then decompose to yield the final oxidized products.Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabutylammonium Periodate: Similar to tetrabutylammonium (meta)periodate but with different structural isomers.
Sodium Periodate: Another strong oxidizing agent commonly used in organic synthesis.
Potassium Periodate: Similar to sodium periodate but with different solubility and reactivity properties.
Uniqueness
This compound is unique due to its solubility in organic solvents, which makes it particularly useful in organic synthesis reactions that require non-aqueous conditions. Its tetrabutylammonium cation also provides steric hindrance, which can influence the selectivity and rate of reactions.
Propriétés
Formule moléculaire |
C16H37INO4+ |
|---|---|
Poids moléculaire |
434.37 g/mol |
Nom IUPAC |
periodic acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.HIO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1; |
Clé InChI |
PYVXLMQALOZKES-UHFFFAOYSA-N |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.OI(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


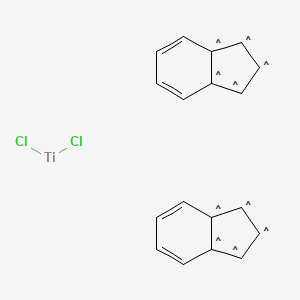
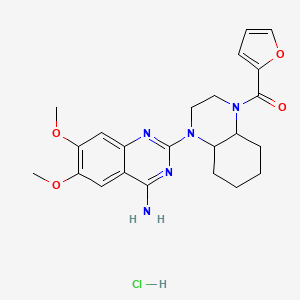
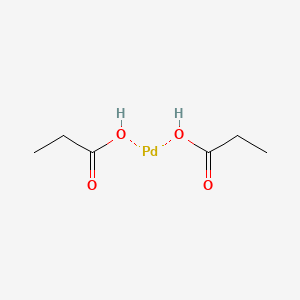
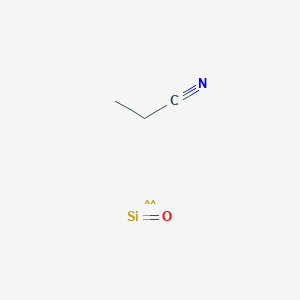
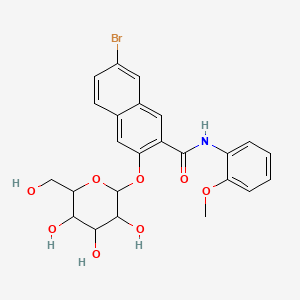
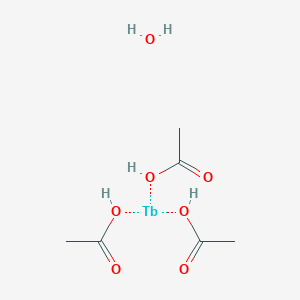
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)

